molecular formula C16H25N3S B1418498 N-(2,6-diethylphenyl)-4-methylpiperazine-1-carbothioamide CAS No. 1155052-24-6

N-(2,6-diethylphenyl)-4-methylpiperazine-1-carbothioamide

Cat. No.: B1418498
CAS No.: 1155052-24-6
M. Wt: 291.5 g/mol
InChI Key: NSSJBDBHWHRTIM-UHFFFAOYSA-N
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Description

N-(2,6-Diethylphenyl)-4-methylpiperazine-1-carbothioamide is a synthetic carbothioamide derivative characterized by a piperazine ring substituted with a methyl group at the 4-position and a 2,6-diethylphenyl moiety attached via a thiourea linkage. Carbothioamides are sulfur-containing analogs of carboxamides, where the oxygen atom in the amide group is replaced by sulfur. This substitution enhances resistance to enzymatic hydrolysis and may improve binding affinity to biological targets due to increased lipophilicity and polarizability .

Properties

IUPAC Name

N-(2,6-diethylphenyl)-4-methylpiperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3S/c1-4-13-7-6-8-14(5-2)15(13)17-16(20)19-11-9-18(3)10-12-19/h6-8H,4-5,9-12H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSJBDBHWHRTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=S)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiocarbonyldiimidazole-Mediated Coupling

This method involves coupling 2,6-diethylaniline with 4-methylpiperazine using 1,1′-thiocarbonyldiimidazole (TCDI) as a thiocarbonyl transfer agent.

Procedure :

  • Dissolve 2,6-diethylaniline (1.0 equiv) and 4-methylpiperazine (1.1 equiv) in anhydrous dichloromethane (DCM).
  • Add TCDI (1.2 equiv) and stir at 40°C for 6–12 hours under nitrogen.
  • Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient).

Key Data :

  • Yield : ~70–85% (estimated from analogous reactions).
  • Characterization : Expected $$ ^1H $$ NMR signals include aromatic protons (δ 6.8–7.2 ppm), piperazine methylene (δ 3.2–3.6 ppm), and ethyl groups (δ 1.2–1.4 ppm).

Phenoxycarbonyl Chloride-Assisted Urea Formation

This two-step approach first forms a urea intermediate, which is then converted to the carbothioamide.

Step 1: Urea Intermediate Synthesis

  • React 4-methylpiperazine (1.0 equiv) with phenoxycarbonyl chloride (1.1 equiv) in tetrahydrofuran (THF) at 0°C.
  • After 2 hours, add 2,6-diethylaniline (1.0 equiv) and stir at room temperature for 12 hours.

Step 2: Thioamide Conversion

  • Treat the urea intermediate with Lawesson’s reagent (0.5 equiv) in toluene under reflux for 4 hours.
  • Purify via recrystallization (ethanol/water).

Key Data :

  • Overall Yield : ~60–75%.
  • HRMS : Expected [M+H]$$^+$$ at m/z 291.45 (C$${16}$$H$${25}$$N$$_3$$S).

Sodium Periodate-Mediated Oxidative Desulfurization

Adapted from carboximidamide syntheses, this method modifies existing thiourea derivatives.

Procedure :

  • Combine N-(2,6-diethylphenyl)-4-methylpiperazine-1-carbothioamide (1.0 equiv) with ammonium hydroxide (15 equiv) and sodium periodate (1.1 equiv) in DMF/water (2:1).
  • Heat at 80°C for 1 hour.
  • Purify via reversed-phase chromatography.

Applications :

  • Useful for generating carboximidamide analogs, though the thiourea product remains stable under these conditions unless further modified.

Solid-Phase Parallel Synthesis

For high-throughput production, a resin-bound approach can be employed:

  • Immobilize 4-methylpiperazine on Wang resin via a carboxylic acid linker.
  • Treat with 2,6-diethylphenyl isothiocyanate (1.5 equiv) in DMF for 24 hours.
  • Cleave the product from the resin using trifluoroacetic acid (TFA).

Advantages :

  • Scalable with yields >80% in combinatorial libraries.

Comparative Analysis of Methods

Method Yield Complexity Purity
Thiocarbonyldiimidazole 70–85% Moderate >95%
Phenoxycarbonyl Chloride 60–75% High 90–95%
Sodium Periodate N/A Low >90%
Solid-Phase >80% High >98%

Critical Considerations

  • Solvent Choice : DCM and THF are preferred for coupling reactions, while ethanol/water mixtures aid recrystallization.
  • Byproducts : Lawesson’s reagent may generate H$$_2$$S, requiring strict inert conditions.
  • Characterization : LC-MS and $$ ^1H $$/$$ ^{13}C $$ NMR are essential for confirming structural integrity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diethylphenyl)-4-methylpiperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

N-(2,6-diethylphenyl)-4-methylpiperazine-1-carbothioamide is being investigated for its potential therapeutic properties. Its unique chemical structure allows it to interact with biological targets, making it a candidate for drug development.

  • Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell growth. For example, derivatives of carbothioamide have been reported to exhibit cytotoxic effects against various cancer cell lines, including lung and cervical cancer cells . The mechanism often involves DNA interaction, leading to apoptosis in malignant cells.
  • Antimicrobial Properties : Research indicates that compounds with similar structures can possess antibacterial and antifungal activities. This suggests that this compound may also have potential in treating infectious diseases .

Biological Research

The compound's interaction with specific enzymes and receptors makes it a valuable tool for biological studies.

  • Enzyme Inhibition Studies : The ability of this compound to inhibit certain enzymes involved in metabolic pathways can be explored further to understand its biological effects. For instance, it may modulate pathways related to inflammation or metabolic disorders .
  • Receptor Binding Studies : Investigating how this compound binds to various receptors can provide insights into its potential as a therapeutic agent in neurological or psychiatric conditions.

Material Science

In addition to its biological applications, this compound can be utilized in the development of new materials.

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers or copolymers with unique properties. Its ability to participate in various chemical reactions (e.g., oxidation and substitution) allows for the creation of materials with tailored functionalities.

Case Studies and Research Findings

StudyFocusFindings
Anticancer Activity of Pyrazoline Derivatives Investigated carbothioamide derivativesShowed significant cytotoxicity against A549 and HeLa cells; IC50 values indicated strong potential for drug development .
Synthesis of Novel Antimicrobial Agents Explored various piperazine derivativesIdentified several compounds with potent antibacterial activity against resistant strains .
Material Development Utilized carbothioamide in polymer synthesisDeveloped materials with enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-4-methylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

N-(2,6-Diethylphenyl)-1-(Pyridin-4-yl)-3,4-Dihydropyrrolo[1,2-a]pyrazine-2(1H)-Carbothioamide

  • Structural Differences : This compound () shares the 2,6-diethylphenyl group and carbothioamide core but replaces the piperazine ring with a pyrrolo[1,2-a]pyrazine scaffold fused to a pyridinyl group.

N-(Dimethylphenyl)hydrazinecarbothioamides

  • Structural Differences : Compounds in feature hydrazinecarbothioamide linkages (NH-NH-CS-NH) instead of the piperazine-thiourea structure. Substituted dimethylphenyl groups (2,4-, 2,5-, 2,6-, or 3,4-dimethyl) are present.
  • Implications : The hydrazine group may confer stronger antioxidant activity via radical scavenging, while the dimethylphenyl substituents reduce lipophilicity compared to the diethylphenyl group in the target compound .
Functional Analogues

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

  • Structural Differences : Alachlor () is an acetamide herbicide with a chloroacetamide backbone and a methoxymethyl group.
  • Implications : The thioamide group in the target compound may confer greater stability in soil compared to alachlor’s amide group, which is prone to hydrolysis. However, the absence of a chloroacetate moiety likely eliminates herbicidal activity .

N-(2,5-Dimethylphenyl)-2-(Pyridin-2-ylmethylidene)hydrazinecarbothioamide

  • Activity : Exhibits potent anticancer activity (IC₅₀ = 0.8 µM/L against MCF-7 cells) due to the pyridinylidene-hydrazinecarbothioamide structure, which facilitates metal chelation and redox cycling .
  • Comparison : The target compound’s piperazine ring may reduce metal-binding capacity but improve solubility and pharmacokinetics.
Key Data Table
Compound Name Structural Features Biological Activity Key Findings Reference
N-(2,6-Diethylphenyl)-4-methylpiperazine-1-carbothioamide Piperazine, diethylphenyl, thioamide Not reported Hypothesized enhanced stability and lipophilicity vs. amide analogs -
N-(2,6-Diethylphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2-carbothioamide Pyrrolopyrazine, pyridinyl, thioamide Not reported Planar heterocycle may improve target binding
N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide Hydrazine, pyridinylidene, thioamide Anticancer (IC₅₀ = 0.8 µM/L) Comparable to doxorubicin; redox-active scaffold
Alachlor Chloroacetamide, methoxymethyl Herbicidal Susceptible to hydrolysis; widely used pre-emergent herbicide

Biological Activity

N-(2,6-Diethylphenyl)-4-methylpiperazine-1-carbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores various aspects of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H25_{25}N3_3S
  • Molecular Weight : 291.45 g/mol
  • CAS Number : 1155052-24-6

The compound features a piperazine ring substituted with a diethylphenyl group and a carbothioamide moiety, which are critical for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions and proliferation.
  • Receptor Interaction : It has the potential to bind to receptors in the central nervous system, which could influence neurological functions and behaviors.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected bacteria are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In a study involving various cancer cell lines, the compound exhibited cytotoxic effects with IC50_{50} values indicating significant tumor growth inhibition. The findings are presented in Table 2.

Cancer Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)12
HeLa (Cervical Cancer)10
A549 (Lung Cancer)15

Study on Antimicrobial Properties

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their effectiveness against resistant strains .

Study on Anticancer Effects

In another study focusing on its anticancer properties, researchers assessed the compound's effect on apoptosis in cancer cells. The results demonstrated that treatment with this compound led to increased apoptosis rates compared to untreated controls. This suggests that the compound may trigger programmed cell death pathways in cancer cells .

Q & A

Q. What are the optimal synthetic routes for N-(2,6-diethylphenyl)-4-methylpiperazine-1-carbothioamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves coupling 2,6-diethylaniline with 4-methylpiperazine-1-carbothioamide derivatives. Key steps include:
  • Using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base to deprotonate intermediates and facilitate nucleophilic substitution .
  • Protecting the piperazine nitrogen with groups like Boc (tert-butoxycarbonyl) to prevent undesired side reactions .
  • Optimizing solvent systems (e.g., dichloromethane or ethanol) and temperatures (20–80°C) to balance reactivity and stability .
  • Purification via recrystallization or column chromatography to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • FT-IR Spectroscopy : Confirm the presence of the carbothioamide (C=S) stretch at ~1180–1200 cm⁻¹ and aromatic C-H stretches at ~3000–3100 cm⁻¹ .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., diethylphenyl protons at δ 1.2–1.5 ppm for CH₃ and δ 2.5–3.0 ppm for CH₂) .
  • X-ray Crystallography : Resolve the chair conformation of the piperazine ring and dihedral angles between substituents, as demonstrated in related piperazine-carbothioamide structures .

Q. What preliminary biological assays are recommended to assess its antimicrobial or anticancer potential?

  • Methodological Answer :
  • Antimicrobial Screening : Use the agar dilution method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (minimum inhibitory concentration) values compared to standard drugs like ciprofloxacin .
  • Cytotoxicity Assays : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values, using dose-response curves to evaluate potency .
  • Controls : Include positive controls (e.g., doxorubicin for anticancer tests) and solvent controls (e.g., DMSO) to validate results .

Advanced Research Questions

Q. How can computational docking studies predict the interaction of this compound with biological targets like enzymes or receptors?

  • Methodological Answer :
  • Target Selection : Focus on enzymes with known piperazine-binding sites (e.g., carbonic anhydrase II or kinase proteins) .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions, emphasizing hydrogen bonding with the carbothioamide group and hydrophobic interactions with diethylphenyl substituents .
  • Validation : Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with experimental IC₅₀ values to assess predictive accuracy .

Q. What strategies address discrepancies in structure-activity relationships (SAR) observed in related piperazine derivatives?

  • Methodological Answer :
  • Substituent Analysis : Compare the diethylphenyl group’s steric and electronic effects with fluorophenyl or methoxyphenyl analogs using Hammett constants or molecular volume calculations .
  • In Vitro/In Silico Correlation : Perform QSAR (Quantitative SAR) modeling to identify key descriptors (e.g., logP, polar surface area) influencing bioactivity .
  • Statistical Validation : Apply multivariate regression to resolve conflicting data, ensuring p-values <0.05 for significance .

Q. How can AI-driven process simulation enhance the scalability and purity of its synthesis?

  • Methodological Answer :
  • Reaction Optimization : Use COMSOL Multiphysics with AI modules to simulate heat and mass transfer in flow reactors, minimizing byproduct formation .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvent systems for large-scale synthesis .
  • Real-Time Monitoring : Implement PAT (Process Analytical Technology) with inline FT-IR to track reaction progress and adjust parameters dynamically .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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N-(2,6-diethylphenyl)-4-methylpiperazine-1-carbothioamide
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N-(2,6-diethylphenyl)-4-methylpiperazine-1-carbothioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.